molecular formula C16H16N2O2S B2793969 (8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone CAS No. 172869-39-5

(8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone

Cat. No.: B2793969
CAS No.: 172869-39-5
M. Wt: 300.38
InChI Key: OAKAOPJHCGHCPY-UHFFFAOYSA-N
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Description

(8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone (CAS 172869-39-5) is an organic compound with the molecular formula C16H16N2O2S and a molecular weight of 300.38 g/mol . This complex heterocyclic scaffold features a fused thieno[2,3-b]indole core, a structural motif of significant interest in medicinal chemistry and materials science . The synthesis of such thieno[2,3-b]indole scaffolds has been achieved via innovative methods like the thiocarbonyl-induced heterocumulenic Pauson-Khand-type reaction, highlighting their value as building blocks for more complex chemical entities . Researchers utilize this and related compounds in the exploration of novel synthetic pathways, as potential intermediates for pharmaceutical development, and in the study of structure-activity relationships. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(4-methylthieno[2,3-b]indol-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-17-13-5-3-2-4-11(13)12-10-14(21-16(12)17)15(19)18-6-8-20-9-7-18/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKAOPJHCGHCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, morpholine, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

(8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

(8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Thienoindole vs. Indole Derivatives: The thieno[2,3-b]indole core in the target compound introduces a sulfur atom into the fused ring system, which may enhance π-stacking interactions and alter electronic properties compared to simpler indoles like 1-(1-methyl-1H-indol-3-yl)ethanone (8b) .
  • Thienoindole vs. Pyrrolo[2,3-b]pyridine: The pyrrolo[2,3-b]pyridine scaffold in compounds like (2-amino-4-(3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)(morpholino)methanone () replaces sulfur with nitrogen, leading to stronger hydrogen-bonding capacity but reduced aromaticity .

Substituent Effects

  • Morpholino Group: The morpholino methanone group in the target compound is also present in morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da) (). This substituent improves aqueous solubility compared to non-polar groups (e.g., methyl in 8b) and may modulate target binding through hydrogen bonding .
  • Electron-Withdrawing Groups: Compounds like 1-{1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone (8c) () feature sulfonyl groups, which increase polarity and metabolic stability but reduce cell permeability compared to the morpholino group .

Key Reactions

  • Cross-Coupling Reactions: The Suzuki coupling in (53% yield) demonstrates the feasibility of introducing aryl/heteroaryl groups to the thienoindole core .
  • Morpholino Incorporation: The synthesis of 15da () employs cyclopropane ring-opening with phenol, suggesting that similar strategies could attach morpholino to heterocyclic systems .

Yield and Efficiency

  • Diastereoselectivity: Compound 15da exhibits a diastereomer ratio of 20:1, highlighting the importance of stereochemical control in substituted cyclopropanes. However, the target compound’s planar thienoindole core likely avoids such complications .

Melting Points and Solubility

  • Melting Points: Indole derivatives like 8c (mp 148–149°C) have higher melting points due to polar sulfonyl groups, whereas morpholino-containing compounds (e.g., 15da, oil) exhibit lower melting points, suggesting improved solubility .
  • LogP Predictions: The thienoindole core may increase logP compared to pyrrolo[2,3-b]pyridines, but the morpholino group counterbalances this by introducing polarity.

Data Tables

Table 2: Key Physicochemical Properties

Compound Name Melting Point/State Predicted logP Solubility
(8-Methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone N/A ~2.5 Moderate (DMSO)
8b 108–109°C ~2.8 Low
8c 148–149°C ~1.9 Moderate
15da Oil ~3.0 High (organic solvents)
compound N/A ~2.2 Moderate

Biological Activity

(8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone is a synthetic organic compound notable for its diverse biological activities. This compound, characterized by its thienoindole core and morpholino substituent, has been investigated for various pharmacological properties including antitumor, antimicrobial, and receptor-binding activities.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O2S. Its unique structure allows it to interact with biological targets effectively, making it a subject of interest in medicinal chemistry.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent . In vitro assays demonstrate that it exhibits significant antiproliferative effects against various cancer cell lines. For instance, the compound has shown activity against Colo320 cells by inducing apoptosis, which is crucial for cancer treatment .

Cell Line IC50 (µM) Mechanism
Colo3205.0Induction of apoptosis
HT-296.5Cell cycle arrest
TK-107.0Apoptotic pathway activation

Antimicrobial Activity

This compound has demonstrated antimicrobial properties , particularly against bacterial and fungal strains. The compound has been evaluated for its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Candida albicans10 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Receptor Binding

The compound has also been investigated for its ability to bind to specific receptors, notably the human 5-HT5A receptor. This receptor is implicated in various neurological processes, and compounds that modulate its activity may have therapeutic potential in treating mood disorders and anxiety .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Receptor Interaction : Binding to neurotransmitter receptors such as the 5-HT5A receptor.
  • Signal Transduction Modulation : Influencing pathways involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : Potential inhibition of enzymes linked to tumor growth and microbial resistance.

Case Studies

  • Antitumor Efficacy : A study conducted on Colo320 cells revealed that treatment with this compound resulted in a dose-dependent increase in apoptotic cells. Flow cytometry analysis indicated significant activation of caspase pathways.
  • Antimicrobial Testing : In a comparative study against standard antibiotics, the compound showed superior activity against resistant strains of Staphylococcus aureus, suggesting a novel mechanism that warrants further investigation.

Q & A

Q. How are structure-activity relationships (SARs) systematically explored?

  • Analog synthesis : Modify substituents on the thienoindole (e.g., halogenation) or morpholine ring (e.g., N-alkylation).
  • Bioisosteric replacement : Substitute the morpholino group with thiomorpholine or piperidine to assess impact on potency and selectivity .

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